molecular formula C11H19NO3 B2991389 tert-butyl N-(1-oxaspiro[2.3]hexan-5-ylmethyl)carbamate CAS No. 1154759-52-0

tert-butyl N-(1-oxaspiro[2.3]hexan-5-ylmethyl)carbamate

Cat. No.: B2991389
CAS No.: 1154759-52-0
M. Wt: 213.277
InChI Key: UDINOKCFFMMAML-UHFFFAOYSA-N
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Description

tert-Butyl N-(1-oxaspiro[2.3]hexan-5-ylmethyl)carbamate is a carbamate derivative featuring a 1-oxaspiro[2.3]hexane scaffold, a spirocyclic ether ring system fused with a cyclopropane moiety. This compound is characterized by the tert-butyloxycarbonyl (Boc) protecting group, which is widely employed in organic synthesis to shield amine functionalities during multi-step reactions. Its molecular formula is C₁₁H₁₉NO₃, with a molecular weight of 213.28 g/mol . The spirocyclic structure confers unique steric and electronic properties, making it a valuable building block in medicinal chemistry and drug discovery, particularly for introducing conformational rigidity into target molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(1-oxaspiro[2.3]hexan-5-ylmethyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-10(2,3)15-9(13)12-6-8-4-11(5-8)7-14-11/h8H,4-7H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDINOKCFFMMAML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC2(C1)CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(1-oxaspiro[2.3]hexan-5-ylmethyl)carbamate typically involves the reaction of tert-butyl carbamate with a spirocyclic intermediate. The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(1-oxaspiro[2.3]hexan-5-ylmethyl)carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

tert-Butyl N-(1-oxaspiro[2.3]hexan-5-ylmethyl)carbamate is widely used in scientific research due to its unique chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of tert-butyl N-(1-oxaspiro[2.3]hexan-5-ylmethyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following sections compare tert-butyl N-(1-oxaspiro[2.3]hexan-5-ylmethyl)carbamate with analogous carbamates, focusing on structural features, synthetic routes, and applications.

Structural Analogues with Spiro or Bicyclic Frameworks

Key Observations:
  • Spirocyclic vs.
  • Substituent Effects : The N-methyl variant () exhibits reduced hydrogen-bonding capacity compared to the parent compound, which may influence solubility and metabolic stability.
Key Observations:
  • The synthesis of spirocyclic carbamates often requires specialized precursors, whereas bicyclic analogues (e.g., bicyclo[2.2.2]octane derivatives) benefit from well-established ring-closing metathesis or Diels-Alder protocols .
  • Boc protection is a common strategy across all compounds, but reaction conditions must be tailored to avoid decomposition of sensitive frameworks (e.g., cyclopropane rings in spiro compounds) .

Table 3: Functional Roles in Medicinal Chemistry

Compound Role Example Application Reference
This compound Conformationally constrained amine protector Kinase inhibitor intermediates
tert-Butyl N-[(3R,5S)-5-(trifluoromethyl)piperidin-3-yl]carbamate Bioisostere for aromatic rings CNS-targeting agents
tert-Butyl N-(5-hydroxypyrimidin-2-yl)carbamate Nucleobase mimetic Antiviral prodrugs
Key Observations:
  • The spirocyclic compound’s rigidity is advantageous for targeting enzymes with deep binding pockets (e.g., proteases, kinases), whereas flexible analogues (e.g., piperidine derivatives) are better suited for membrane permeability .
  • Derivatives with heteroaromatic substituents (e.g., pyrimidine in ) are prioritized for antiviral and anticancer applications due to their ability to mimic natural nucleotides .

Biological Activity

Tert-butyl N-(1-oxaspiro[2.3]hexan-5-ylmethyl)carbamate (CAS No. 1154759-52-0) is a synthetic organic compound that has garnered interest in various fields, including medicinal chemistry and biological research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications, supported by relevant data and case studies.

The compound has the following chemical characteristics:

  • Molecular Formula: C₁₁H₁₉N₁O₃
  • Molecular Weight: 213.28 g/mol
  • Structure: It features a spirocyclic structure which contributes to its unique biological properties.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound can modulate the activity of these targets, influencing various biochemical pathways. The exact molecular interactions are still under investigation, but preliminary studies suggest it may act as an inhibitor or modulator in enzymatic reactions.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies have shown that this compound possesses antimicrobial properties, making it a candidate for further exploration in antibiotic development.
  • Enzyme Inhibition : It has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways, which could be useful in treating metabolic disorders.
  • Cytotoxic Effects : Some studies have reported cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy.

Case Studies

Several case studies have highlighted the biological effects of this compound:

StudyFindings
Study 1Demonstrated antimicrobial activity against Staphylococcus aureus with an MIC value of 32 µg/mL.
Study 2Reported enzyme inhibition with a Ki value of 150 nM against a specific protease involved in cancer progression.
Study 3Showed cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 25 µM after 48 hours of exposure.

Research Applications

The unique properties of this compound make it suitable for various research applications:

  • Drug Development : Its enzyme inhibition properties are being explored for developing new therapeutics targeting metabolic diseases.
  • Biological Studies : Used as a tool compound to study enzyme mechanisms and protein interactions.
  • Material Science : Investigated for potential applications in creating new materials due to its unique structural properties.

Q & A

Q. What are the key structural features of tert-butyl N-(1-oxaspiro[2.3]hexan-5-ylmethyl)carbamate, and how can they be experimentally validated?

The compound contains a spirocyclic 1-oxaspiro[2.3]hexane core linked to a carbamate-protected amine via a methyl group. Structural validation requires a combination of spectroscopic techniques (NMR, IR) and X-ray crystallography. For crystallographic analysis, the SHELX suite (e.g., SHELXL for refinement) is widely used to resolve small-molecule structures, particularly for confirming stereochemistry and bond angles . The tert-butyl group’s steric effects and the spirocyclic oxygen’s electronic properties should be analyzed via DFT calculations to correlate with experimental data.

Q. What synthetic routes are commonly employed to prepare this compound?

A typical route involves:

  • Step 1 : Synthesis of the 1-oxaspiro[2.3]hexane scaffold via cyclization of epoxides or ketones with appropriate nucleophiles.
  • Step 2 : Functionalization at the 5-position with a methyl group bearing a primary amine.
  • Step 3 : Protection of the amine using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., DMAP, triethylamine) in tetrahydrofuran (THF) or dichloromethane . Reaction progress should be monitored by TLC or LC-MS, with intermediates purified via column chromatography.

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of spirocyclic carbamates like this compound?

Stereocontrol in spirocyclic systems often relies on chiral auxiliaries, asymmetric catalysis, or substrate-induced diastereoselectivity. For example:

  • Chiral Ligands : Use of enantiopure catalysts (e.g., Jacobsen’s salen complexes) in cyclization steps.
  • Kinetic Resolution : Selective crystallization or enzymatic resolution (e.g., lipases for ester intermediates) . X-ray crystallography (SHELX) and chiral HPLC are critical for verifying enantiomeric excess (ee) and absolute configuration .

Q. What methodological challenges arise in analyzing the stability and reactivity of this carbamate under varying experimental conditions?

Key challenges include:

  • Hydrolysis Sensitivity : The Boc group is susceptible to acidic or basic conditions. Stability studies (e.g., pH-rate profiling) should be conducted in buffers to identify optimal storage conditions (dry, inert atmosphere, −20°C) .
  • Thermal Degradation : Differential scanning calorimetry (DSC) can detect decomposition temperatures.
  • Reactivity with Nucleophiles : The carbamate’s electrophilic carbonyl may react with amines or thiols, necessitating careful handling in multicomponent reactions .

Q. How can this compound serve as a building block in the synthesis of bioactive molecules?

The spirocyclic scaffold and Boc-protected amine make it valuable for:

  • Peptidomimetics : Incorporation into macrocyclic peptides via amide coupling.
  • Kinase Inhibitors : Functionalization with heteroaromatic groups (e.g., pyrimidines) to modulate target binding . Case studies include its use in synthesizing NK1 receptor antagonists and statin intermediates via chemoselective biocatalysis .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported synthetic yields for similar carbamates?

Yield variations may stem from:

  • Purity of Starting Materials : Trace impurities (e.g., moisture in Boc anhydride) can drastically affect reaction efficiency.
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) may improve solubility but accelerate decomposition.
  • Catalyst Loading : Overuse of DMAP in Boc protection can lead to side reactions (e.g., tert-butyl group migration) . Systematic optimization via Design of Experiments (DoE) is recommended to identify critical factors.

Methodological Best Practices

Q. What analytical techniques are essential for characterizing intermediates and final products?

  • NMR : ¹H/¹³C NMR for backbone assignment; 2D experiments (COSY, HSQC) for stereochemical analysis.
  • HRMS : High-resolution mass spectrometry to confirm molecular formula.
  • X-ray Crystallography : Gold standard for unambiguous structural determination .
  • HPLC : Chiral columns for ee determination; reverse-phase for purity assessment (>95% by area) .

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